![molecular formula C9H15N3 B2887442 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine CAS No. 1342556-54-0](/img/structure/B2887442.png)
3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine
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Overview
Description
“3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazole-containing compounds like “3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine” has been a subject of research in the field of heterocyclic agrochemicals . These compounds are synthesized by intermediate derivatization methods (IDMs) . The synthesized compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of “3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine” can be represented by the Inchi Code: 1S/C9H15N3/c1-12-9(4-5-11-12)7-2-3-8(10)6-7/h4-5,7-8H,2-3,6,10H2,1H3 .Chemical Reactions Analysis
Pyrazole-containing compounds like “3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine” have been found to exhibit various biological activities, high selectivities, and low toxicities, making them suitable for the development of new pesticides . The activity of these compounds depends on the substituent on the phenyl .Physical And Chemical Properties Analysis
“3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antioxidant and Anticancer Activities
Pyrazole derivatives, such as “3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine”, have been studied for their antioxidant and anticancer properties. These compounds have shown potential in scavenging free radicals and exhibiting cytotoxicity against certain cancer cell lines . For instance, derivatives have been synthesized and tested for their radical scavenging activity and evaluated in vitro on colorectal carcinoma cells to determine their cytotoxic properties . The activation of autophagy proteins as a survival mechanism and the induction of p53-mediated apoptosis are significant findings in this field.
Chelating Agents
Pyrazole derivatives are known to act as chelating agents for different metal ions . This application is crucial in the development of new therapeutic agents that can bind to metal ions within the body, potentially leading to treatments for metal-related disorders or detoxification processes.
Agrochemicals
The pyrazole ring is a common motif in agrochemicals , including pesticides and insecticides . The structural versatility of pyrazole allows for the development of compounds with specific activities against agricultural pests, contributing to the protection of crops and yield improvement.
Pharmaceutical Intermediates
Compounds containing the pyrazole moiety are important intermediates in the synthesis of various pharmaceuticals . They can be used to prepare a wide range of drugs, including those with antidiabetic properties, by serving as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors .
Supramolecular Chemistry
Pyrazole derivatives are used to assess the existence of planar stacking columns in supramolecular structures . This application is significant in understanding how small structural changes affect the supramolecular environment, which is essential for the design of new materials and drugs.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-9(4-5-11-12)7-2-3-8(10)6-7/h4-5,7-8H,2-3,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUZSGGAGZQYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine | |
CAS RN |
1342556-54-0 |
Source
|
Record name | 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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